molecular formula C13H11N3 B11789159 3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline

3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline

Cat. No.: B11789159
M. Wt: 209.25 g/mol
InChI Key: HLWSMDHKEPCOQH-UHFFFAOYSA-N
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Description

3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the aniline moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline is unique due to its specific substitution pattern and the presence of the aniline moiety, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFRs sets it apart from other similar compounds .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-pyrrolo[2,3-b]pyridin-1-ylaniline

InChI

InChI=1S/C13H11N3/c14-11-4-1-5-12(9-11)16-8-6-10-3-2-7-15-13(10)16/h1-9H,14H2

InChI Key

HLWSMDHKEPCOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2N=CC=C3)N

Origin of Product

United States

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